6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furyl group, a triazino-benzoxazepine core, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzoxazepine core, which is achieved through cyclization reactions involving appropriate precursors. The furyl group is then introduced via a vinylation reaction, followed by the attachment of the 4-methylbenzyl sulfide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazino-benzoxazepine core.
Substitution: The furyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazino-benzoxazepine derivatives.
Substitution: Various substituted furyl derivatives.
Scientific Research Applications
6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(2-Furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl benzyl sulfide
- 6-[2-(2-Furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylphenyl sulfide
Uniqueness
The uniqueness of 6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-[(4-METHYLBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a furyl group, triazino-benzoxazepine core, and sulfide linkage makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20N4O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-[(E)-2-(furan-2-yl)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C24H20N4O2S/c1-16-8-10-17(11-9-16)15-31-24-26-23-22(27-28-24)19-6-2-3-7-20(19)25-21(30-23)13-12-18-5-4-14-29-18/h2-14,21,25H,15H2,1H3/b13-12+ |
InChI Key |
VEGZMQWHTKOCLM-OUKQBFOZSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C=CC5=CC=CO5)N=N2 |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)/C=C/C5=CC=CO5)N=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C=CC5=CC=CO5)N=N2 |
Origin of Product |
United States |
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